molecular formula C6H5N3OS B11821568 6-Aminothieno[2,3-d]pyrimidin-4(1H)-one

6-Aminothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B11821568
M. Wt: 167.19 g/mol
InChI Key: JZOKJLBEHZFYEB-UHFFFAOYSA-N
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Description

6-Aminothieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the thienopyrimidine family, known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminothieno[2,3-d]pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-6-aminopyrimidine-4(3H)-thiones with reagents containing an active chloromethylene fragment . This reaction is carried out under controlled conditions to ensure the formation of the desired thienopyrimidine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Aminothieno[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted thienopyrimidines, which can exhibit different biological activities and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its broad spectrum of biological activities and its potential as a lead compound in drug development. Its unique structure allows for various chemical modifications, enhancing its versatility in medicinal chemistry .

Properties

Molecular Formula

C6H5N3OS

Molecular Weight

167.19 g/mol

IUPAC Name

6-amino-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C6H5N3OS/c7-4-1-3-5(10)8-2-9-6(3)11-4/h1-2H,7H2,(H,8,9,10)

InChI Key

JZOKJLBEHZFYEB-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=C1C(=O)NC=N2)N

Origin of Product

United States

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